N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound combining imidazole, pyrazole, and furan moieties. The compound’s design leverages the pharmacological versatility of imidazole (noted for antimicrobial and anticancer properties) and pyrazole (known for kinase inhibition and metabolic stability) . The furan ring may enhance solubility or modulate electronic properties, influencing binding affinity .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-10-12(13-5-4-8-24-13)18-14(20)6-7-17-15(22)11-9-21(2)19-16(11)23-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZBTSRGOKJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CN(N=C2OC)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an imidazole ring, and a pyrazole moiety, which are known to contribute to various pharmacological effects. The molecular formula is , with a molecular weight of approximately 318.35 g/mol. The structural complexity allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of the Furan and Imidazole Intermediates : These can be synthesized through cyclization reactions.
- Coupling Reactions : The final product is obtained through coupling of the prepared intermediates with appropriate reagents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with imidazole and pyrazole cores have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry analysis indicated that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that imidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Furan Ring : Contributes to electron delocalization, enhancing interaction with biological targets.
- Imidazole and Pyrazole Moieties : Known for their role in enzyme inhibition and receptor binding.
- Substituents : The methoxy group enhances solubility and bioavailability.
Study 1: Anticancer Efficacy
In a preclinical study, the efficacy of the compound was tested on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy .
Study 2: Antimicrobial Testing
A series of derivatives were synthesized and tested against various bacterial strains using the agar disc-diffusion method. Compounds showed varying degrees of inhibition, with some exhibiting potent activity against multidrug-resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Structure : Features a bipyridine core linked to an imidazole and a phenylenediamine group.
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) using 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .
- Key Differences : Lacks the pyrazole-carboxamide and furan motifs present in the target compound. The bipyridine system may confer distinct electronic properties and metal-binding capabilities .
2.1.2 6-(2-Methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
- Structure : Contains a pyridazine-carboxamide backbone with imidazole and trifluoromethoxyphenyl groups.
- The trifluoromethoxy group enhances metabolic stability compared to the target’s methoxy group .
2.1.3 N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Structure : Shares the furan-pyrazole-ethyl-carboxamide framework but substitutes the imidazole with a trimethylpyrazole group.
- The trimethylpyrazole may increase steric hindrance, affecting target binding .
Pharmacological and Physicochemical Properties
- Target Compound: Predicted logP ~2.5 (moderate lipophilicity) due to furan and methoxy groups.
- N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine : Exhibits fluorescence, implying applications in bioimaging or probe development .
- 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones: Demonstrated antimicrobial activity (MIC: 2–16 µg/mL against S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
